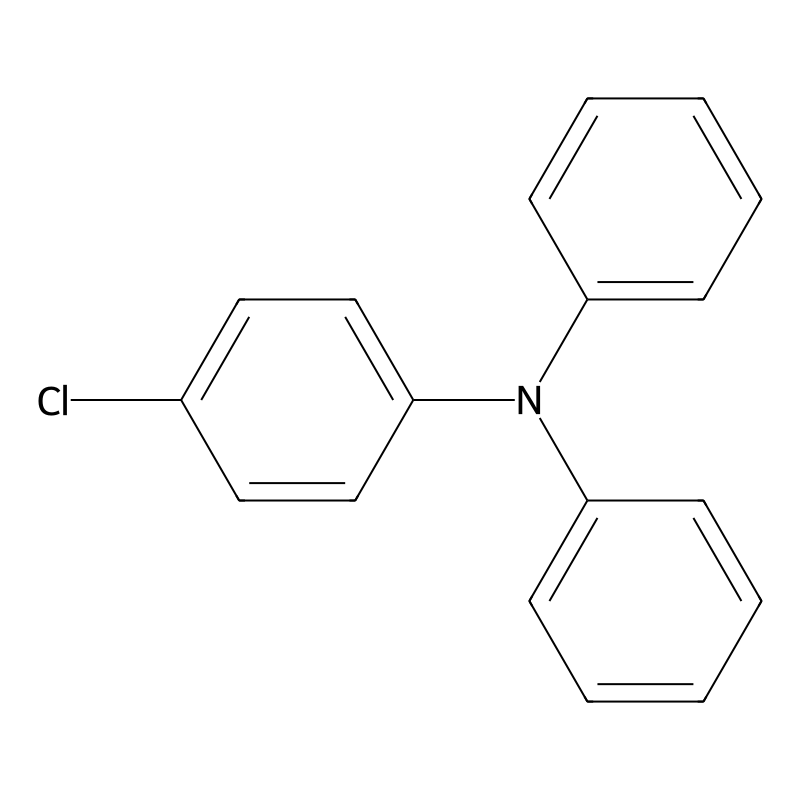(4-Chlorophenyl)diphenylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
(4-Chlorophenyl)diphenylamine is structurally defined as having the formula C${13}$H${10}$ClN. It consists of two phenyl groups and one amine group, with a chlorine atom positioned on one of the phenyl rings. The compound is typically a solid at room temperature and can exhibit varying colors depending on purity and oxidation states. Like its parent compound, diphenylamine, it is known for its antioxidant properties and is soluble in many organic solvents while being moderately soluble in water .
- Nucleophilic Substitution: The chlorine atom in (4-Chlorophenyl)diphenylamine can be substituted by nucleophiles, making it a useful intermediate in organic synthesis.
- Oxidation: Similar to diphenylamine, it can undergo oxidation reactions to form various products, including polymers.
- Cyclization Reactions: Under specific conditions, (4-Chlorophenyl)diphenylamine may undergo cyclization to form heterocycles such as phenothiazine when reacted with sulfur .
The synthesis of (4-Chlorophenyl)diphenylamine can be achieved through several methods:
- Direct Amination: A common method involves the reaction of 4-chlorobenzene with diphenylamine under basic conditions.
- Reduction Reactions: Reduction of suitable precursors such as nitro compounds can yield (4-Chlorophenyl)diphenylamine.
- Halogenation: Starting from diphenylamine, chlorination can be performed to introduce the chlorine substituent at the para position of one of the phenyl groups.
These methods allow for the controlled synthesis of (4-Chlorophenyl)diphenylamine with desired purity and yield.
(4-Chlorophenyl)diphenylamine finds applications in several areas:
- Antioxidants: It is used as an antioxidant in rubber and plastics to prevent degradation.
- Dyes and Pigments: The compound serves as a precursor in the synthesis of dyes.
- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.
Several compounds share structural similarities with (4-Chlorophenyl)diphenylamine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diphenylamine | C${12}$H${11}$N | Parent compound, widely used as an antioxidant |
| N-(4-Chlorophenyl)-1,2-phenylenediamine | C${13}$H${12}$ClN$_{2}$ | Contains two amine groups; used in dye synthesis |
| N,N-Diphenylethylenediamine | C${16}$H${20}$N$_{2}$ | Used as a curing agent in epoxy resins |
| 4-Aminobiphenyl | C${12}$H${11}$N | Known carcinogen; impurity concern |
Uniqueness
(4-Chlorophenyl)diphenylamine is distinguished by its specific chlorinated structure which imparts unique chemical reactivity compared to its non-chlorinated counterparts. This modification often enhances its performance as an antioxidant and alters its biological activity profile.








